2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbaldehyde
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Overview
Description
“2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbaldehyde” is a compound that has been used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . It is a useful compound mainly for the synthesis of organic compounds .
Synthesis Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .
Molecular Structure Analysis
The molecular structure of this compound is confirmed by 1H NMR, 13C NMR, and MS .
Chemical Reactions Analysis
In the synthesis process, a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione was refluxed with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and DIPEA in N2 atmosphere .
Scientific Research Applications
Use in Protein Degradation Technology (PROTAC)
This compound is used as a raw material in the development of small-molecule inhibitors that degrade target proteins through the protein degradation pathway in vivo . This method not only improves the efficacy of the drug but also reduces the damage to normal tissues of the human body .
Development of Thalidomide-based PROTACs
The compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Building Block for Protein Degrader Library
It is amenable for linker attachment via reductive amination, and serves as a basic building block for making a protein degrader library .
Synthesis of Pomalidomide Derivatives
Based on this compound as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .
Inhibition of Indoleamine Pyrrole-2,3-dioxygenase-1 (IDO1) Activities
Some of the compounds synthesized from this compound are capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .
Ligand for E3 Ligase in PROTAC Production
The molecular structure of this compound is usually used as the ligand for E3 ligase in PROTAC production .
Mechanism of Action
Target of Action
The primary target of the compound 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde is Cereblon (CRBN) . CRBN is a protein that forms an E3 ubiquitin ligase complex, which ubiquitinates various other proteins .
Mode of Action
The compound acts as a modulator of Cereblon (CRBN) activity . It is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . PROTACs are small molecules that recognize E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .
Biochemical Pathways
The compound affects the protein degradation pathway . This pathway plays a role in various cellular functions, i.e., the concentrations of regulatory proteins are adjusted through degradation into small peptides to maintain health and productivity of the cells .
Result of Action
The result of the compound’s action is the degradation of the target protein .
properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-6-7-1-2-8-9(5-7)14(21)16(13(8)20)10-3-4-11(18)15-12(10)19/h1-2,5-6,10H,3-4H2,(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNZUEXCABRZFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde |
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